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molecular formula C11H10N2O B8779954 8-Ethenyl-2-methoxy-1,5-naphthyridine CAS No. 394223-07-5

8-Ethenyl-2-methoxy-1,5-naphthyridine

Cat. No. B8779954
M. Wt: 186.21 g/mol
InChI Key: DACDXLNXHJKSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

To a solution of 6-(methyloxy)-1,5-naphthyridin-4-yl trifluoromethanesulfonate (from Prep. 5b) (5.0 g, 16.23 mmole) in DME (80 mL) and H2O (40 mL) was added trivinyl boronate (1.96 g, 8.1 mmole), K2CO3 (2.23 g, 16.23 mmole) and Pd(PPh3)4 (0.19 g, 0.16 mmole). After 3 h at 90° C. under N2, the reaction solution was concentrated under vacuum and purified on silica (hexanes, EtOAc, 4:1) to give a yellow oil (2.44 g, 81%): LC-MS (m/z) (ES) 187 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
trivinyl boronate
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[N:15]=2)[N:10]=[CH:9][CH:8]=1)(=O)=O.C([O-])([O-])=O.[K+].[K+].CO[CH2:29][CH2:30]OC>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:29]([C:7]1[CH:8]=[CH:9][N:10]=[C:11]2[C:16]=1[N:15]=[C:14]([O:17][CH3:18])[CH:13]=[CH:12]2)=[CH2:30] |f:1.2.3,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=NC2=CC=C(N=C12)OC)(F)F
Name
trivinyl boronate
Quantity
1.96 g
Type
reactant
Smiles
Name
Quantity
2.23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
0.19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified on silica (hexanes, EtOAc, 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)C=1C=CN=C2C=CC(=NC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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